tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate
Description
tert-Butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is a heterocyclic compound featuring a fused furopyridine core substituted with a bromine atom at the 5-position and a tert-butyl carbamate group attached via a methylene linker. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the bromine atom serves as a handle for further functionalization (e.g., cross-coupling reactions), while the carbamate group protects amines during multi-step syntheses . Its structural analogs are frequently employed in kinase inhibitor development and other bioactive molecules, leveraging the electron-deficient furopyridine system for target binding .
Properties
Molecular Formula |
C13H15BrN2O3 |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromofuro[2,3-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-7-10-5-8-4-9(14)6-15-11(8)18-10/h4-6H,7H2,1-3H3,(H,16,17) |
InChI Key |
ZIMWEWXBLBITQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CN=C2O1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bromofuro[2,3-b]pyridine Core
Method A: Direct Bromination of Furo[2,3-b]pyridine
- Starting Material: Furo[2,3-b]pyridine, a heterocyclic compound with known reactivity.
- Reaction Conditions: Bromination is typically performed using N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
- Procedure:
- Dissolve furo[2,3-b]pyridine in dry DMF.
- Add NBS slowly at 0°C under inert atmosphere (nitrogen or argon).
- Stir the mixture at room temperature for several hours.
- Monitor reaction progress via thin-layer chromatography (TLC).
- Quench with water, extract with an organic solvent (e.g., ethyl acetate), and purify via column chromatography.
Furo[2,3-b]pyridine + NBS → 5-Bromofuro[2,3-b]pyridine
Reference: The patent CN105461690A describes similar bromination protocols for heterocyclic compounds, emphasizing controlled addition and temperature regulation to ensure regioselectivity.
Formation of the N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate
Method B: Carbamoylation of the Brominated Core
- Approach: Nucleophilic substitution of the bromide with a carbamate precursor, typically using tert-butyl carbamate (Boc-NH2) derivatives.
- Reaction Conditions:
- Use of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the carbamate.
- Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature control at 0°C to room temperature.
- Procedure:
- Dissolve 5-bromofuro[2,3-b]pyridine in dry solvent.
- Add base to generate the nucleophilic carbamate anion.
- Add tert-butyl carbamate or its derivative.
- Stir under inert atmosphere, monitor via TLC.
- Quench, extract, and purify the product.
Alternative Method C: Carbamate Formation via Isocyanate
- React the amine-functionalized heterocycle with tert-butyl isocyanate under mild conditions.
- This method is often preferred for better control and higher purity.
Summary of Reaction Parameters and Conditions
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Bromination | NBS | DMF or acetonitrile | 0°C to room temp | 2-4 hours | Regioselectivity critical |
| Carbamoylation | tert-Butyl carbamate or isocyanate | THF or DMF | 0°C to room temp | 4-8 hours | Inert atmosphere preferred |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Substitution: Nucleophiles like alkyl halides or aryl boronic acids in the presence of palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted furo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of furo[2,3-b]pyridine derivatives with biological targets. Its bromine atom can be replaced with radioactive isotopes for imaging studies.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furo[2,3-b]pyridine core play crucial roles in binding to these targets, while the carbamate group can modulate the compound’s pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs derived from the provided evidence, focusing on substituent effects, synthetic routes, and physicochemical properties.
Key Observations:
Substituent Effects :
- Halogens : Bromine in the target compound enhances molecular weight (~326 vs. ~526 in ) and lipophilicity compared to fluorine analogs. Bromine’s larger atomic radius may reduce solubility but improves cross-coupling reactivity (e.g., Suzuki reactions) .
- Carbamate vs. Amine/Carboxamide : The tert-butyl carbamate in the target compound offers steric protection and stability under basic conditions, contrasting with the deprotected amines in and carboxamides in , which are tailored for target binding.
Synthetic Methods :
- The target compound’s synthesis likely parallels the Suzuki coupling in , using a 5-bromofuropyridine boronic acid precursor. This contrasts with Buchwald-Hartwig amination in , which installs aryl amines.
Physicochemical Properties: Melting points correlate with crystallinity: The chromenone-containing analog exhibits a higher melting point (163–166°C) due to planar aromatic stacking, whereas bromine’s bulkiness in the target compound may disrupt crystal packing.
Applications :
- Bromine in the target compound enables diversification via cross-coupling, while fluorine in and enhances electronegativity and metabolic stability in drug candidates.
Research Findings and Implications
- Reactivity : Bromine’s superior leaving-group ability compared to fluorine makes the target compound a preferred intermediate for late-stage functionalization in drug discovery pipelines .
- Biological Relevance : While the target compound’s direct bioactivity is undocumented, analogs like and demonstrate potent kinase inhibition, suggesting its utility in developing bromine-substituted inhibitors.
Biological Activity
tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate (CAS No. 1643915-91-6) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15BrN2O3
- Molecular Weight : 327.17 g/mol
- SMILES : CC(C)(C(=O)NCC1=C(C=C2C(=C1Br)C(=O)O2)O)C(C)C
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a furo[2,3-b]pyridine structure. This unique structure is hypothesized to contribute to its biological activities.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study involving the synthesis of various substituted phenylcarbamate derivatives reported that these compounds demonstrated notable anti-inflammatory effects in vivo, particularly in models of carrageenan-induced paw edema in rats. The percentage inhibition ranged from 39% to 54%, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of carbamates similar to this compound, evaluating their anti-inflammatory activities. The study highlighted that certain modifications in the molecular structure enhanced the biological activity significantly. The results indicated a correlation between structural features and anti-inflammatory efficacy, suggesting that further optimization could yield more potent derivatives .
Case Study 2: Comparative Analysis
Another comparative analysis focused on the biological activity of various carbamate derivatives, including those structurally related to this compound. The findings demonstrated that modifications in the furan and pyridine rings influenced the overall pharmacological profile, emphasizing the importance of structural diversity in developing effective anti-inflammatory agents .
Summary of Findings
| Property | Observation |
|---|---|
| Molecular Structure | Contains furo[2,3-b]pyridine and carbamate moiety |
| Anti-inflammatory Activity | Inhibition percentage: 39% - 54% |
| Docking Studies | Predictive interactions with inflammatory targets |
| Synthesis Studies | Structural modifications enhance biological activity |
Q & A
Q. What are the common synthetic routes for tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step procedures, starting with halogenated pyridine derivatives. For example, coupling reactions using tert-butyl carbamate with brominated heterocycles (e.g., 5-bromofuropyridine intermediates) are common. Key steps include:
- Pd-catalyzed cross-coupling : Use of Pd₂(dba)₃ with BINAP as a ligand in toluene under inert atmospheres (N₂) to facilitate C–N bond formation .
- Protection/deprotection strategies : The tert-butyl carbamate group is introduced via nucleophilic substitution or coupling, requiring anhydrous conditions and bases like triethylamine .
Optimization : Reaction temperature (e.g., 100°C for 12–24 hours) and stoichiometric ratios (e.g., 1.2 equivalents of amine substrates) significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the carbamate group. Moisture-sensitive compounds like this degrade rapidly in humid environments .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Refer to SDS guidelines for respiratory protection if airborne particulates are generated during weighing .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity between the furopyridine and carbamate moieties .
- X-ray crystallography : Single-crystal X-ray diffraction (SHELX programs) provides unambiguous structural confirmation. Slow evaporation of dichloromethane/hexane solutions yields diffraction-quality crystals .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed coupling reactions in the synthesis of this compound to minimize by-products?
Methodological Answer:
- Ligand screening : BINAP vs. Xantphos ligands influence regioselectivity. BINAP favors C–N coupling, while bulky ligands reduce undesired homo-coupling .
- Additives : Addition of LHMDS (lithium hexamethyldisilazide) as a base enhances reaction efficiency by deprotonating intermediates.
- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) reduces decomposition of sensitive intermediates. Monitor reaction progress via TLC or LC-MS .
Q. What strategies resolve contradictions between theoretical and experimental NMR data for this carbamate?
Methodological Answer:
- DFT calculations : Compare computed (Gaussian, B3LYP/6-31G*) vs. experimental NMR shifts to identify conformational discrepancies.
- Dynamic effects : Variable-temperature NMR (VT-NMR) detects rotameric equilibria in the carbamate group, which may explain split signals .
- Crystallographic validation : Overlay X-ray structures with DFT-optimized geometries to validate bond angles and torsional strain .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with targets like kinase enzymes. The bromofuropyridine moiety may act as a halogen-bond donor .
- ADMET profiling : SwissADME predicts pharmacokinetics (e.g., logP ~3.2 indicates moderate blood-brain barrier permeability). Adjust substituents (e.g., replacing Br with CF₃) to optimize solubility .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .
- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and heavy-metal contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
